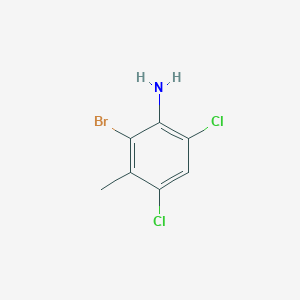

6-Bromo-2,4-dichloro-5-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-dichloro-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl2N/c1-3-4(9)2-5(10)7(11)6(3)8/h2H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGIFRFAYNCUDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Cl)Cl)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Aniline Chemistry Research

Halogenated anilines are a cornerstone in the architecture of modern organic chemistry. nih.gov These compounds are not merely laboratory curiosities but are fundamental building blocks in the synthesis of a wide array of functional materials and biologically active molecules. nih.gov Their derivatives are integral substructures in numerous pharmaceuticals, agrochemicals, and dyes. acs.orgepo.org Aniline-related structures are common in many anthropogenic chemicals, and their halogenated forms are of particular interest. acs.org

The synthesis of halogenated anilines, however, is often challenging. The high reactivity of the aniline (B41778) ring towards electrophilic halogenating agents can lead to a lack of regioselectivity and the formation of multiple products. nih.gov Consequently, developing new synthetic methods for the regioselective halogenation of these electron-rich aromatic systems is an area of significant research interest. nih.gov Researchers have explored various strategies, including the use of aniline N-oxides, to achieve controlled halogenation at low temperatures. nih.gov

The specific nature and position of the halogen substituents profoundly influence the molecule's physical and chemical properties. The competition and cooperativity between hydrogen bonds (from the amine group) and halogen bonds are being explored to create novel supramolecular structures. nih.gov The study of halogenated anilines also extends to understanding their reaction mechanisms, such as their role in catalyzing electrophilic halogenation reactions. researchgate.net Even natural sources have been found to produce halogenated anilines, highlighting their relevance beyond synthetic chemistry. rsc.org

Significance in Contemporary Organic Synthesis and Chemical Research

While specific research on 6-Bromo-2,4-dichloro-5-methylaniline is not extensively documented, its structure suggests significant potential as a versatile intermediate in contemporary organic synthesis. Halogenated aryl compounds are critically important synthetic building blocks for constructing carbon-carbon bonds through methods like cross-coupling chemistries. nih.gov

The utility of this compound lies in the differential reactivity of its halogen substituents. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This selectivity allows for the sequential functionalization of the aromatic ring, enabling the construction of complex molecular architectures from a single, well-defined starting material.

Furthermore, the amino group offers another site for chemical modification. It can be transformed into a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of other functional groups. The presence of the methyl group and the specific arrangement of the halogens also impart distinct electronic properties to the aromatic ring, which can influence the reactivity and properties of the final products. For instance, related compounds like 4-Bromo-2,6-dichloroaniline are used as reagents in the preparation of insecticides that act as GABA receptor antagonists, illustrating the potential for highly substituted anilines to serve as precursors to biologically active molecules. chemicalbook.com

Current Research Landscape and Unexplored Avenues Pertaining to 6 Bromo 2,4 Dichloro 5 Methylaniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. The process involves breaking bonds and converting functional groups in a reverse-synthetic direction.

Analysis of Aromatic Substitution Patterns in Halogenated Anilines

The substitution pattern of this compound is a key determinant in planning its synthesis. The aniline (B41778) moiety contains an amino group, which is a powerful ortho-, para-directing and activating group in electrophilic aromatic substitution reactions. youtube.com The presence of two chlorine atoms, a bromine atom, and a methyl group on the aromatic ring necessitates a synthetic strategy that can control the position of each substituent.

The directing effects of the substituents on the aniline ring are crucial. The amino group strongly directs incoming electrophiles to the positions ortho and para to it. The methyl group is also an activating, ortho-, para-directing group, albeit weaker than the amino group. Conversely, the chlorine atoms are deactivating yet ortho-, para-directing. The interplay of these electronic and steric effects will govern the regiochemical outcome of halogenation and other substitution reactions.

Identification of Key Precursors and Synthetic Intermediates

A logical retrosynthetic disconnection for this compound involves the removal of the bromine atom, leading to the key precursor: 2,4-dichloro-5-methylaniline (B95414) . This intermediate is a known compound (CAS number 17601-75-1) and provides a direct and strategic starting point for the final bromination step. uni.luambeed.com

Further retrosynthetic analysis of 2,4-dichloro-5-methylaniline could involve several pathways, such as:

Nitration-Reduction Sequence: Starting from 1,3-dichloro-4-methylbenzene, a nitration reaction followed by reduction of the nitro group would yield the desired aniline. The directing effects of the chloro and methyl groups would need to be carefully considered to achieve the correct isomer.

Amination of a Pre-functionalized Arene: Direct amination of a suitably substituted dichloromethylbenzene (B165763) derivative could also be a viable, though often more challenging, approach.

For the purpose of this article, we will focus on the forward synthesis starting from the readily available precursor, 2,4-dichloro-5-methylaniline.

Development of Novel Synthetic Routes

The forward synthesis of this compound from its key precursor involves a regioselective bromination. The following sections detail the strategies for this and other relevant transformations.

Regioselective Halogenation Strategies for Anilines

The introduction of a bromine atom at the C6 position of 2,4-dichloro-5-methylaniline is the final and most critical step in the proposed synthesis. The amino group at C1 is the most powerful activating and directing group, making the ortho position (C6) highly susceptible to electrophilic attack.

Several reagents and conditions can be employed for the regioselective bromination of anilines:

N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent that is often used for the bromination of activated aromatic rings like anilines. lookchem.com The reaction can be carried out in various solvents, and the choice of solvent can influence the regioselectivity. lookchem.com

Copper(II) Bromide (CuBr2): Copper halides have been shown to be effective reagents for the para-selective halogenation of unprotected anilines, often in ionic liquids. nih.gov However, in the case of 2,4-dichloro-5-methylaniline, the para position is blocked, and the strong ortho-directing effect of the amino group would favor bromination at C6.

Bromine in Acetic Acid: A classic method for brominating anilines involves the use of elemental bromine in a solvent like acetic acid. To avoid polybromination due to the high reactivity of the aniline, the amino group is often protected as an acetanilide (B955) prior to bromination. youtube.com

Table 1: Comparison of Bromination Reagents for Anilines

| Reagent | Typical Conditions | Selectivity | Remarks |

| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, room temp. | Good for mono-bromination, regioselectivity influenced by substituents and solvent. lookchem.com | Mild and easy to handle. |

| Copper(II) Bromide (CuBr2) | Ionic liquid, room temp. to 60°C | High para-selectivity for unprotected anilines. nih.gov | Useful when para-substitution is desired. |

| Bromine (Br2) | Acetic acid, often with amino group protection. | Can lead to polybromination without protection. youtube.com | A traditional and cost-effective method. |

For the synthesis of this compound, the use of NBS in a suitable solvent would be a promising approach to achieve the desired regioselective bromination at the C6 position.

Amination Approaches for Substituted Arenes

While our proposed synthesis starts from a pre-formed aniline, it is relevant to briefly discuss the methods for introducing an amino group onto an aromatic ring, as this would be necessary for the synthesis of the precursor, 2,4-dichloro-5-methylaniline, from a non-aminated starting material.

The most common method for introducing an amino group is through the nitration of an aromatic compound followed by the reduction of the resulting nitro group . youtube.com

Nitration: This is typically achieved using a mixture of nitric acid and sulfuric acid.

Reduction: A variety of reducing agents can be used to convert the nitro group to an amine, including:

Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl).

Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C). youtube.com

Direct C-H amination of arenes is an area of active research, but often requires specific directing groups or transition metal catalysts. beilstein-journals.org

Methylation Methodologies in Aromatic Systems

The methyl group at the C5 position of the target molecule is part of the proposed starting material. However, understanding methylation methodologies is crucial for the synthesis of a broader range of substituted anilines.

Methyl groups can be introduced onto an aromatic ring through several methods:

Friedel-Crafts Alkylation: This classic method involves the reaction of an aromatic ring with a methyl halide (e.g., methyl chloride or iodide) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method is generally only effective on activated rings and can be prone to polyalkylation.

Palladium-Catalyzed Cross-Coupling Reactions: More modern methods involve the use of palladium catalysts to couple an aryl halide or triflate with an organometallic methylating agent, such as methyl boronic acid (in a Suzuki coupling) or methyl stannane (B1208499) (in a Stille coupling).

Palladium-Catalyzed Cross-Coupling Approaches for Aryl Halide Precursors

The construction of the C-N bond in aryl amines is frequently achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. numberanalytics.comwikipedia.org This powerful method facilitates the coupling of aryl halides with amines. wikipedia.orgcapes.gov.br For a molecule like this compound, this would typically involve the reaction of a corresponding polyhalogenated benzene (B151609) derivative with an ammonia (B1221849) equivalent. acs.orgorganic-chemistry.org

The general mechanism for Buchwald-Hartwig amination begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. libretexts.org This is followed by the oxidative addition of the aryl halide to the palladium center, forming a Pd(II) complex. Subsequent association of the amine and deprotonation by a base leads to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue. libretexts.orgyoutube.com

The choice of ligands is crucial for the success of these reactions, influencing catalyst activity and selectivity. numberanalytics.comnih.gov For challenging substrates, such as sterically hindered or electronically deactivated aryl halides, specialized ligands have been developed. These ligands are often sterically bulky and electron-rich, which promotes the key steps of oxidative addition and reductive elimination. wikipedia.orgacs.org Ligands like BrettPhos and RuPhos have demonstrated broad applicability in palladium-catalyzed C-N cross-coupling reactions, often requiring low catalyst loadings and short reaction times. rsc.org The use of N-heterocyclic carbene (NHC)-based precatalysts has also shown promise in the coupling of amines with aryl halides. nih.gov

The reaction conditions for Buchwald-Hartwig amination are highly tunable. A variety of palladium sources, ligands, and bases can be employed to optimize the reaction for a specific substrate. libretexts.org The development of catalyst systems that are effective for a wide range of substrates, including functionalized aryl and heteroaryl halides, has made this reaction a cornerstone of modern organic synthesis. acs.orgacs.org

Reductive Hydrogenation of Halogenated Nitroaromatic Compounds

An alternative and widely used industrial method for the synthesis of anilines is the catalytic hydrogenation of the corresponding nitroaromatic compounds. researchgate.net In the context of this compound, this would involve the reduction of a 1-bromo-3,5-dichloro-2-methyl-4-nitrobenzene precursor. This method is attractive due to the availability of nitroaromatic starting materials, which are often prepared by the nitration of aromatic compounds. researchgate.netyoutube.com

A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for dehalogenation, where the halogen atoms are reductively removed along with the reduction of the nitro group. google.comacs.org The choice of catalyst and reaction conditions is therefore critical to ensure the chemoselective reduction of the nitro group while preserving the carbon-halogen bonds. nih.gov

Palladium catalysts are often effective for nitro group reduction; however, they can also promote dehalogenation. google.com Therefore, careful selection of the catalyst support and the use of catalyst modifiers are often necessary. For instance, palladium on carbon (Pd/C) is a common catalyst, and its activity and selectivity can be influenced by the presence of other metals or by the reaction medium. mdpi.com Platinum-based catalysts have also been investigated for the selective hydrogenation of halogenated nitroaromatics. acs.org

The reaction pathway for the catalytic reduction of nitroaromatics is thought to proceed through several intermediates. rsc.org The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to the amino group. rsc.org The reaction can be carried out using hydrogen gas or through transfer hydrogenation, where a hydrogen donor molecule, such as ammonium (B1175870) formate, is used in the presence of a catalyst like Pd/C. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical aspect of developing efficient and selective syntheses for complex molecules like this compound. acs.org This involves a systematic investigation of various parameters to maximize the yield of the desired product while minimizing the formation of impurities. acs.org

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly impact the rate and outcome of a chemical reaction. In palladium-catalyzed cross-coupling reactions, the solvent can influence the solubility of the reactants and catalyst, as well as the stability of the catalytic species. Aprotic polar solvents are often used in Buchwald-Hartwig amination reactions. researchgate.net A study on the reaction of p-bromotoluene with piperazine (B1678402) found that the product distribution was highly dependent on the polarity of the solvent. researchgate.net

Reaction kinetics studies provide valuable insights into the mechanism of a reaction and help in identifying the rate-determining step. researchgate.net For instance, kinetic studies of the Buchwald-Hartwig amination have revealed that the oxidative addition of the aryl halide to the palladium catalyst is often the rate-limiting step. nih.gov Understanding the kinetics allows for the rational adjustment of reaction parameters, such as reactant concentrations and temperature, to improve the reaction efficiency. Microreactor systems have been employed to study the kinetics of fast reactions, such as the one between aniline and benzoyl chloride, providing accurate kinetic data. researchgate.net

Catalyst Systems and Ligand Design for Specific Transformations

The development of highly active and selective catalyst systems is paramount for the synthesis of complex molecules. In palladium-catalyzed aminations, the ligand plays a crucial role in determining the catalyst's performance. wiley.com The design of ligands with specific steric and electronic properties allows for the fine-tuning of the catalyst's reactivity to suit a particular substrate. acs.org

For example, bulky, electron-rich phosphine (B1218219) ligands, such as those based on a biaryl scaffold, have been shown to be highly effective for the amination of challenging aryl chlorides. acs.orgwiley.com These ligands promote the formation of the active monoligated palladium species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.org The development of ligands like KPhos has enabled the use of aqueous ammonia as the amine source in palladium-catalyzed aminations, addressing challenges of catalyst stability and competing hydroxylation reactions. acs.orgorganic-chemistry.org The choice of the palladium precursor and the ligand-to-metal ratio are also important parameters to optimize for achieving high catalytic activity. numberanalytics.com

| Catalyst System Component | Role in Reaction | Impact on Synthesis |

| Palladium Precursor | Source of the active palladium catalyst. libretexts.org | The choice of precursor can affect the ease of formation of the active Pd(0) species. |

| Ligand | Modulates the steric and electronic properties of the palladium center. acs.orgwiley.com | Crucial for catalyst stability, activity, and selectivity; can enable reactions with challenging substrates. wikipedia.orgrsc.org |

| Base | Facilitates the deprotonation of the amine to form the reactive nucleophile. libretexts.org | The strength and nature of the base can influence reaction rates and substrate compatibility. libretexts.orgnih.gov |

Temperature and Pressure Influence on Reaction Outcomes

Temperature and pressure are fundamental reaction parameters that can have a profound effect on reaction rates, selectivity, and catalyst stability. In general, increasing the reaction temperature increases the reaction rate. numberanalytics.com However, for catalytic reactions, excessively high temperatures can lead to catalyst decomposition or the formation of unwanted side products. numberanalytics.comacs.org For instance, in the hydrogenation of nitrobenzene (B124822) to aniline, operating at elevated temperatures can compromise aniline selectivity due to over-hydrogenation reactions. acs.org

In the context of palladium-catalyzed aminations, higher temperatures can be beneficial for activating less reactive aryl chlorides but may also lead to side reactions. numberanalytics.com The optimization of temperature is therefore a trade-off between achieving a reasonable reaction rate and maintaining high selectivity. Pressure is a critical parameter in reactions involving gases, such as hydrogenation with H₂ gas. In the catalytic reduction of nitroaromatics, the hydrogen pressure is an important factor to control. researchgate.net For liquid-phase hydrogenations, pressures can range from atmospheric to significantly elevated levels. google.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govsphinxsai.com Applying these principles to the synthesis of this compound involves considering the environmental impact and sustainability of the entire synthetic route.

One of the key principles of green chemistry is atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. sphinxsai.com Synthetic routes with high atom economy are preferred as they generate less waste. Catalytic reactions, such as palladium-catalyzed cross-couplings and catalytic hydrogenations, are inherently more atom-economical than stoichiometric reactions.

The use of safer solvents and reagents is another important aspect of green chemistry. Water is considered a green solvent, and efforts have been made to develop catalytic systems that are effective in aqueous media. researchgate.net For example, the use of aqueous ammonia in palladium-catalyzed aminations represents a greener alternative to using ammonia in organic solvents. acs.org The development of solvent-free reaction conditions, such as those using mechanochemistry, also aligns with green chemistry principles by reducing solvent waste. mdpi.comnih.gov

Furthermore, the use of renewable feedstocks and energy-efficient processes are central to green chemistry. nih.gov While the direct synthesis of anilines from benzene and ammonia is a long-term goal for a more sustainable process, current industrial methods still largely rely on the reduction of nitroaromatics. acs.org Research into more environmentally friendly reduction methods, such as using bio-based carbon catalysts or electrocatalytic approaches, is ongoing. researchgate.netacs.org These methods aim to reduce the reliance on hazardous reagents and high-pressure hydrogen gas. researchgate.netacs.org

| Green Chemistry Principle | Application in Aniline Synthesis |

| Atom Economy | Catalytic methods like hydrogenation and cross-coupling maximize the incorporation of reactant atoms into the final product. sphinxsai.com |

| Safer Solvents and Auxiliaries | Development of reactions in water or under solvent-free conditions to reduce the use of volatile organic compounds. nih.govresearchgate.net |

| Use of Catalysis | Catalytic reagents are preferred over stoichiometric reagents as they are used in small amounts and can be recycled. nih.gov |

| Reduce Derivatives | One-pot or tandem reactions that minimize intermediate isolation and purification steps reduce waste and resource consumption. nih.gov |

Atom Economy and E-Factor Considerations

The principles of green chemistry encourage the design of chemical processes that are efficient in their use of atoms and minimize waste generation. Atom economy and the Environmental Factor (E-Factor) are two key metrics used to evaluate the "greenness" of a chemical synthesis. core.ac.uk

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com An ideal reaction would have an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product.

E-Factor provides a more practical measure of waste generation, defined as the total mass of waste produced per unit mass of the desired product. A lower E-Factor indicates a more environmentally friendly process.

For the proposed synthesis of this compound via the bromination of 2,4-dichloro-5-methylaniline using N-bromosuccinimide (NBS), the reaction can be represented as follows:

C₇H₇Cl₂N + C₄H₄BrNO₂ → C₇H₆BrCl₂N + C₄H₅NO₂

The following table outlines the calculation of the atom economy for this proposed reaction.

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |

| 2,4-dichloro-5-methylaniline | C₇H₇Cl₂N | 176.04 |

| N-bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |

| Total Reactant Mass | 354.02 | |

| This compound | C₇H₆BrCl₂N | 254.94 |

| Succinimide (B58015) | C₄H₅NO₂ | 99.08 |

| Total Product Mass | 354.02 |

Atom Economy Calculation:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

% Atom Economy = (254.94 / 354.02) x 100 ≈ 72.01%

This calculation shows that, even with a 100% yield, a significant portion of the reactant atoms end up in the succinimide byproduct.

The E-Factor for this process would depend on the actual yield and the amount of solvent and other auxiliary materials used and disposed of. Assuming a hypothetical 90% yield and the use of a common solvent like dichloromethane, the E-Factor can be estimated.

| Parameter | Value |

| Theoretical Yield | 90% |

| Solvent | Dichloromethane |

| E-Factor Range (Fine Chemicals) | 5 - 50 |

The synthesis of fine chemicals and pharmaceuticals typically has high E-Factors, often ranging from 5 to over 100, due to the use of stoichiometric reagents, multi-step processes, and extensive purification procedures. core.ac.uk

Solvent-Free Synthesis and Alternative Media (e.g., Aqueous Systems)

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. This has led to the exploration of solvent-free reactions and the use of more benign alternative media like water.

Solvent-Free Synthesis:

Solvent-free reactions, or solid-state reactions, can offer several advantages, including reduced environmental impact, simplified work-up procedures, and sometimes enhanced reaction rates and selectivity. For the bromination of aromatic compounds, solvent-free methods have been developed using various brominating agents. researchgate.net For instance, the in-situ generation of molecular bromine in a solvent-free system has been shown to be effective for the bromination of activated aromatic compounds. researchgate.net Applying such a strategy to the synthesis of this compound could significantly reduce the E-Factor by eliminating solvent waste.

Aqueous Systems:

Water is an attractive solvent for chemical reactions due to its non-toxicity, non-flammability, and low cost. While organic compounds are often poorly soluble in water, the high reactivity of anilines can sometimes overcome this limitation. The bromination of aniline in water is a well-known reaction that proceeds rapidly to give 2,4,6-tribromoaniline. vedantu.comshaalaa.com However, to achieve selective monobromination in an aqueous medium, strategies to control the reactivity, such as pH adjustment or the use of phase-transfer catalysts, would be necessary. Research has shown that the use of ionic liquids as solvents can facilitate the direct and regioselective chlorination or bromination of unprotected anilines with copper halides under mild conditions, offering a safer and more environmentally friendly alternative to traditional methods. nih.govbeilstein-journals.org

| Synthetic Approach | Key Features | Potential Advantages for Synthesizing this compound |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often in the solid state or as a melt. | Reduces solvent waste, potentially simplifies purification, and can enhance reaction rates. |

| Aqueous Synthesis | Water is used as the reaction medium. | Environmentally benign, non-toxic, and non-flammable solvent. |

Biocatalytic and Photoredox Approaches

Modern synthetic chemistry is increasingly turning to novel catalytic systems to achieve transformations that are difficult or inefficient using traditional methods. Biocatalysis and photoredox catalysis represent two such cutting-edge approaches that offer potential for the highly selective and sustainable synthesis of halogenated anilines.

Biocatalytic Approaches:

Biocatalysis utilizes enzymes to perform chemical transformations. Halogenase enzymes, particularly flavin-dependent halogenases, have shown promise for the regioselective halogenation of aromatic compounds. nih.gov These enzymes can operate under mild conditions (ambient temperature and neutral pH) in aqueous media and can exhibit high selectivity, which is often difficult to achieve with conventional chemical methods. The application of a suitable halogenase could potentially allow for the direct and selective bromination of 2,4-dichloro-5-methylaniline at the desired position, significantly improving the sustainability of the synthesis.

Photoredox Approaches:

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. acs.orgbeilstein-journals.org This methodology uses a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes to generate highly reactive intermediates. For the synthesis of halogenated anilines, photoredox catalysis could be employed to activate a bromine source under mild conditions, potentially leading to improved regioselectivity and functional group tolerance. researchgate.net Research has demonstrated the visible-light-promoted monobromination of aniline derivatives, which proceeds via the formation of an electron donor-acceptor complex, eliminating the need for a photocatalyst in some cases. researchgate.net

| Catalytic Method | Principle | Potential for Synthesizing this compound |

| Biocatalysis | Utilizes enzymes (e.g., halogenases) to catalyze specific reactions. | High regioselectivity, mild reaction conditions (aqueous media, neutral pH), and environmentally friendly. |

| Photoredox Catalysis | Uses visible light and a photocatalyst to drive chemical reactions via single-electron transfer. | Mild reaction conditions, high functional group tolerance, and potential for novel reactivity and selectivity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to confirm the precise substitution pattern on the aniline ring.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each unique proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying three distinct signals. The single aromatic proton (H-3) would appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the surrounding electron-withdrawing halogen atoms and the electron-donating amino and methyl groups. Protons on carbons directly bonded to an amine typically appear around 2.3-3.0 ppm. libretexts.org The protons of the methyl group (-CH₃) would also produce a singlet, typically appearing in the range of 2.1-2.5 ppm. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration but is often observed between 3.5 and 5.0 ppm for halogenated anilines. libretexts.orgrsc.org

The ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, eight distinct signals are predicted: six for the aromatic ring carbons and one for the methyl carbon. The chemical shifts are heavily influenced by the attached substituents. The carbons bonded to the electronegative chlorine and bromine atoms (C-2, C-4, C-6) would be shifted downfield. Conversely, the carbon attached to the electron-donating amino group (C-1) would be shifted upfield relative to unsubstituted benzene. The specific assignments can be confirmed using two-dimensional techniques.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical substituent effects in related aromatic compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| C1-NH₂ | 3.5 - 5.0 | - | Broad Singlet |

| C3-H | 7.0 - 7.5 | 115 - 125 | Singlet |

| C5-CH₃ | 2.1 - 2.5 | 15 - 20 | Singlet |

| C1 | - | 140 - 150 | - |

| C2 | - | 120 - 130 | - |

| C3 | - | 115 - 125 | - |

| C4 | - | 125 - 135 | - |

| C5 | - | 130 - 140 | - |

| C6 | - | 110 - 120 | - |

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds. For this compound, the aromatic proton is isolated, so no cross-peaks would be expected in the COSY spectrum, confirming its structural position.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the aromatic proton signal to its corresponding carbon (C-3) and the methyl proton signal to the methyl carbon.

The aromatic proton (H-3) correlating to the quaternary carbons C-1, C-2, C-4, and C-5.

The methyl protons correlating to the aromatic carbons C-4, C-5, and C-6.

The amine protons correlating to carbons C-1, C-2, and C-6. These long-range correlations are indispensable for confirming the substitution pattern of the aniline ring. In aromatic systems, the 3-bond coupling (³J) is often stronger than the 2-bond coupling (²J). youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. A NOESY spectrum could reveal correlations between the amine protons and the nearby aromatic proton (H-3), as well as between the methyl protons and the aromatic proton (H-3), further solidifying the structural assignment.

While less common for routine structural elucidation, halogen NMR, such as ³⁵Cl NMR, can provide information about the electronic environment around the halogen nuclei. Chlorine-35 is a quadrupolar nucleus, which results in very broad NMR signals, making interpretation difficult. The chemical shifts and linewidths are highly sensitive to the symmetry and electronic nature of the immediate surroundings. For this compound, two distinct ³⁵Cl signals would be expected, corresponding to the different chemical environments of the chlorine atoms at the C-2 and C-4 positions. However, due to the technical challenges, this technique is not typically employed for primary structure confirmation of such molecules.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. libretexts.org For this compound (C₇H₇BrCl₂N), this results in 51 possible vibrational modes. These vibrations include stretching, bending, scissoring, wagging, and twisting motions of the chemical bonds. youtube.com While some of these modes are localized to specific functional groups (like N-H or C-H stretches), many are delocalized over the entire aromatic skeleton, particularly in the "fingerprint region" (below 1500 cm⁻¹). caltech.edu A detailed assignment of every vibrational mode typically requires sophisticated computational analysis, such as Density Functional Theory (DFT) calculations, which can predict the frequencies and intensities of the IR and Raman bands. smu.edu

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: Primary aromatic amines typically show two distinct bands in the 3300-3500 cm⁻¹ region. libretexts.orgwpmucdn.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl group will absorb just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group usually gives rise to a medium to strong absorption in the 1550-1650 cm⁻¹ range. libretexts.org

C=C Aromatic Ring Stretching: The vibrations of the benzene ring typically produce a series of sharp bands of variable intensity between 1450 cm⁻¹ and 1600 cm⁻¹. uniroma1.it

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected in the 1200-1350 cm⁻¹ region. libretexts.org

C-Halogen Stretching: The C-Cl and C-Br stretching vibrations occur at lower frequencies, generally in the 1100-500 cm⁻¹ range. These bands can be difficult to assign definitively in a complex molecule as they often overlap with other vibrations in the fingerprint region.

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound Note: These are predicted frequency ranges based on typical values for the specified functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Weak to Medium |

| N-H Bend (scissoring) | 1550 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, Sharp |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

| C-Br Stretch | 500 - 650 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides the exact mass of the molecular ion, allowing for the determination of the elemental composition, and offers insights into the molecule's structure through the analysis of its fragmentation patterns.

Isotopic Pattern Analysis for Halogen Content

The presence of bromine and chlorine atoms in this compound gives rise to a highly characteristic isotopic pattern in its mass spectrum. This pattern is a result of the natural abundance of the major isotopes of these halogens: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), and ³⁵Cl (75.77%) and ³⁷Cl (24.23%).

The molecular ion peak of a compound containing one bromine and two chlorine atoms will appear as a cluster of peaks. The relative intensities of these isotopic peaks (isotopologues) are predictable and serve as a definitive confirmation of the number of each halogen atom present. For the molecular formula C₇H₆BrCl₂N, the theoretical isotopic distribution for the molecular ion [M]⁺ can be calculated. The most abundant peaks in this cluster would correspond to the isotopologues [C₇H₆⁷⁹Br³⁵Cl₂N]⁺, [C₇H₆⁸¹Br³⁵Cl₂N]⁺, [C₇H₆⁷⁹Br³⁵Cl³⁷ClN]⁺, and so on. The unique intensity ratio of these peaks provides a fingerprint for the presence of one bromine and two chlorine atoms.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound This table is a theoretical representation based on isotopic abundances and does not represent actual experimental data.

| m/z (Daltons) | Corresponding Isotopologue | Relative Intensity (%) |

|---|---|---|

| 250.898 | [¹²C₇¹H₆⁷⁹Br³⁵Cl₂¹⁴N]⁺ | 77.0 |

| 252.896 | [¹²C₇¹H₆⁸¹Br³⁵Cl₂¹⁴N]⁺ or [¹²C₇¹H₆⁷⁹Br³⁵Cl³⁷ClN]⁺ | 100.0 |

| 254.893 | [¹²C₇¹H₆⁸¹Br³⁵Cl³⁷ClN]⁺ or [¹²C₇¹H₆⁷⁹Br³⁷Cl₂¹⁴N]⁺ | 47.9 |

Elucidation of Fragmentation Mechanisms under Ionization

Under electron ionization (EI) conditions in a mass spectrometer, this compound will undergo predictable fragmentation, providing further structural evidence. The fragmentation pathways are typically initiated by the loss of stable radicals or neutral molecules.

Common fragmentation mechanisms for this type of compound include:

Loss of a Halogen Atom: The initial fragmentation may involve the cleavage of a carbon-halogen bond, resulting in the loss of a bromine radical (•Br) or a chlorine radical (•Cl). The relative ease of cleavage often depends on the bond strength.

Loss of a Methyl Radical: The molecular ion can lose the methyl group (•CH₃) from the aromatic ring.

Benzylic Cleavage: Fissions characteristic of substituted anilines can occur, potentially involving the amine group and adjacent ring carbons.

Table 2: Plausible Fragmentation Pathways for this compound This table presents hypothetical fragmentation data based on established chemical principles.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Description |

|---|---|---|---|

| [M]⁺ | •Br | [M-Br]⁺ | Loss of a bromine radical |

| [M]⁺ | •Cl | [M-Cl]⁺ | Loss of a chlorine radical |

| [M]⁺ | •CH₃ | [M-CH₃]⁺ | Loss of a methyl radical |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in the crystal, known as crystal packing, is governed by a variety of intermolecular interactions. rsc.orgresearchgate.net For this compound, the key interactions directing the solid-state assembly would include hydrogen bonds, halogen bonds, and van der Waals forces.

Hydrogen Bonding: The amine group (-NH₂) is a classic hydrogen bond donor. It can form N-H···N hydrogen bonds with the amine group of an adjacent molecule or potentially weaker N-H···Cl or N-H···Br interactions. These interactions play a significant role in stabilizing the crystal structure.

Halogen Bonding: The electropositive region on the bromine and chlorine atoms (the σ-hole) can interact with nucleophilic sites, such as the nitrogen atom of the amine group on a neighboring molecule. These C-Br···N or C-Cl···N interactions are a form of halogen bonding that can influence molecular orientation.

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal lattice through π-π interactions.

The interplay of these forces dictates the final crystal packing, influencing properties like density and melting point. researchgate.net

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | N-H (Amine) | N (Amine) | Strong, directional interaction influencing packing |

| Halogen Bond | C-Br / C-Cl | N (Amine) | Directional interaction contributing to supramolecular assembly |

| C-H···Halogen | C-H (Methyl/Ring) | Br / Cl | Weak, stabilizing interaction |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Non-directional, cohesive force |

Conformational Analysis in Crystalline State

X-ray diffraction analysis reveals the precise conformation of the molecule as it exists in the solid state. For this compound, this analysis would determine key structural parameters. The planarity of the benzene ring is expected, but minor deviations can occur due to the steric bulk of the substituents.

Key conformational features to be determined include:

Dihedral Angles: The analysis would quantify the dihedral angles between the plane of the amine group and the plane of the aromatic ring. In similar aniline structures, these angles can indicate the degree of steric hindrance imposed by ortho substituents. nih.gov

Bond Lengths and Angles: Precise measurements of C-C, C-N, C-H, C-Cl, and C-Br bond lengths and the angles between them would confirm the expected geometry and reveal any distortions caused by intramolecular strain. For instance, steric repulsion between the ortho bromine and chlorine atoms and the amine group might lead to a slight pyramidalization of the nitrogen atom or a tilting of the C-N bond out of the ring plane.

This detailed conformational data is crucial for understanding the molecule's intrinsic structure, free from the dynamic effects present in solution.

this compound | CAS:2221812-02-6 - Chemical Synthesis and Building Blocks | Smolecule this compound. In Stock. CAS:2221812-02-6; MDL:MFCD32759978; Formula:C7H6BrCl2N; MW:254.94. Purity: 95%+. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pG910j33yqQ4q3rQJ49141q6_w7_t3x_V9nI-7Uo8Rk1m3-2P1_9YFk5u4f18E7iYm8L3y8t0m2_6z7v4j4u8oQYh9H7-77rL5h7Q48jM6Y3_L51v9Q5i_3Y9s_pY8k_9q1y-1-8w_648z_w32_3